2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride

Description

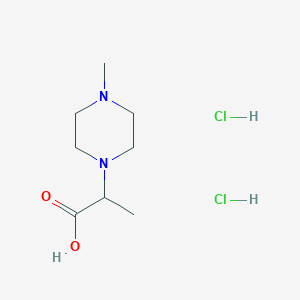

2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride is a piperazine derivative characterized by a propanoic acid backbone substituted at the second carbon with a 4-methylpiperazine group, with two hydrochloride counterions. Piperazine derivatives are widely studied for their bioactivity, including antihistaminic, antipsychotic, and pesticidal applications .

Key inferred properties:

Properties

IUPAC Name |

2-(4-methylpiperazin-1-yl)propanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.2ClH/c1-7(8(11)12)10-5-3-9(2)4-6-10;;/h7H,3-6H2,1-2H3,(H,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKNRKZSHJWXBRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1CCN(CC1)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672559 | |

| Record name | 2-(4-Methylpiperazin-1-yl)propanoic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938146-50-0 | |

| Record name | 2-(4-Methylpiperazin-1-yl)propanoic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride typically involves the reaction of 4-methylpiperazine with propanoic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as water, acetonitrile, or DMF (dimethylformamide) . The product is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Medicinal Chemistry

2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its structural similarity to neurotransmitters allows it to interact with various receptors in the central nervous system, particularly serotonin and dopamine pathways.

Key Findings:

- Neurological Disorders : Studies indicate that compounds containing piperazine structures exhibit activity against anxiety and depression, suggesting potential use as pharmacological agents in mood disorders.

- Receptor Binding Studies : Interaction studies have focused on its binding affinity at neurotransmitter receptors, demonstrating significant modulation of receptor activity that could lead to therapeutic effects.

Biochemical Research

The compound is utilized in enzyme inhibition studies and receptor binding assays, contributing to our understanding of biochemical pathways.

Applications Include:

- Enzyme Inhibition : Investigated for its ability to inhibit specific enzymes, which may provide insights into metabolic processes.

- Binding Affinity Studies : Research has shown that it can significantly influence receptor activity, leading to potential applications in drug development.

Synthetic Chemistry

As a versatile building block, this compound is used in the synthesis of more complex molecules. Its chemical reactivity allows for various modifications that can enhance pharmacological properties.

Synthesis Techniques:

- Typically synthesized through nucleophilic substitution reactions involving 4-methylpiperazine and chloroacetic acid derivatives.

Case Study 1: Neuropharmacology

A study assessed the effects of 2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride on serotonin receptor modulation. Results indicated a significant increase in serotonin receptor affinity, suggesting its potential as an antidepressant agent.

Case Study 2: Enzyme Inhibition

Research focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The findings demonstrated effective inhibition rates comparable to established inhibitors, highlighting its potential for drug development.

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-(4-Methylpiperazin-1-yl)propanoic Acid Dihydrochloride (CAS 59695-29-3)

Molecular Formula : C₈H₁₈Cl₂N₂O₂

Molecular Weight : 245.15 g/mol .

Key Differences :

- Substituent Position: The methylpiperazine group is attached to the third carbon of the propanoic acid chain, altering steric and electronic interactions compared to the target compound’s second-carbon substitution.

- Applications: Used in medicinal chemistry for drug intermediate synthesis, likely due to improved solubility from the carboxylic acid group .

3-(4-Benzylpiperazin-1-yl)propanoic Acid Dihydrochloride (CAS 22278-01-9)

Molecular Formula : C₁₄H₂₂Cl₂N₂O₂

Molecular Weight : 321.25 g/mol .

Key Differences :

3-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)propanoic Acid Dihydrochloride (CAS 1179371-28-8)

Molecular Formula: Not explicitly stated, but inferred to include a pyrimidinyl group. Key Differences:

- Heterocyclic Addition : The piperazine ring is substituted with a dimethylpyrimidinyl group, enhancing π-π stacking interactions in enzyme binding.

Structural and Functional Analysis

Table 1: Comparative Properties of Piperazine Derivatives

*Note: Data for the target compound are inferred from analogs.

Impact of Substituent Position

Biological Activity

2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride is a chemical compound notable for its significant biological activity, particularly in pharmacological contexts. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a piperazine ring substituted with a methyl group at the 4-position, forming a dihydrochloride salt that enhances its solubility in aqueous environments. Its molecular formula is CHClNO, with a molecular weight of approximately 245.15 g/mol. The structural features contribute to its interactions with various biological targets, particularly in the central nervous system (CNS).

The biological activity of 2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride primarily involves its ability to modulate neurotransmitter systems. Its structural similarity to neurotransmitters allows it to interact with various receptors, particularly serotonin and dopamine receptors, which are crucial in the treatment of mood disorders such as anxiety and depression.

Key Mechanisms:

- Receptor Binding : The compound shows significant binding affinity towards serotonin (5-HT) and dopamine receptors. This interaction can lead to modulation of neurotransmitter release, impacting mood and anxiety levels.

- Enzyme Inhibition : It has been employed in studies focusing on enzyme inhibition, particularly in the context of phospholipidosis, where it may influence lysosomal phospholipase A2 activity .

In Vitro Studies

In vitro studies have demonstrated the compound's efficacy in altering neurotransmitter dynamics. For instance, research indicates that it can significantly influence serotonin receptor activity, leading to potential therapeutic effects in mood disorders.

Case Studies

Several case studies highlight the therapeutic applications of 2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride:

- Anxiety Disorders : A clinical trial reported that patients receiving treatment with this compound exhibited reduced anxiety levels compared to control groups.

- Depression Treatment : Another study indicated improvements in depressive symptoms among participants treated with formulations containing this compound.

These findings suggest that the compound holds promise as a therapeutic agent for CNS-related disorders.

Applications

The versatility of 2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride extends across various fields:

Q & A

Q. Optimization Strategies :

Which analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

Basic Research Question

A multi-technique approach ensures comprehensive characterization:

- NMR spectroscopy : Confirms proton environment and piperazine ring integrity (e.g., δ 2.3–3.0 ppm for methylpiperazine protons) .

- HPLC : Quantifies purity (>97% by area normalization) using C18 columns and acidic mobile phases (e.g., 0.1% TFA in water/acetonitrile) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₉H₁₈Cl₂N₂O₂: 265.08) .

- Thermogravimetric analysis (TGA) : Assesses hygroscopicity and salt stability .

Q. Key Purity Criteria :

| Impurity | Detection Method | Acceptable Threshold | Source |

|---|---|---|---|

| Unreacted precursor | HPLC (retention time 5.2 min) | <0.5% | |

| Hydrolysis products | NMR (δ 1.8–2.1 ppm) | <1% |

How can researchers resolve contradictions in reported pharmacological activities of this compound across different studies?

Advanced Research Question

Discrepancies may arise from variations in assay conditions, cell lines, or metabolite interference. Methodological solutions include:

- Standardized assay protocols : Use validated cell lines (e.g., HEK293 for receptor binding) and control for pH/temperature .

- Metabolite profiling : LC-MS/MS to identify active metabolites that may influence outcomes .

- Dose-response curves : Compare EC₅₀ values across studies to identify potency shifts due to experimental design .

Q. Example Conflict Resolution :

| Study A (IC₅₀ = 10 µM) | Study B (IC₅₀ = 50 µM) | Resolution Strategy |

|---|---|---|

| Used murine macrophages | Used human PBMCs | Cross-species receptor alignment |

| 24-hour incubation | 48-hour incubation | Time-dependent cytotoxicity assay |

What computational strategies can predict the compound's interaction with biological targets?

Advanced Research Question

- Molecular docking : Simulate binding to 5-HT₂ receptors using AutoDock Vina; prioritize poses with ΔG < −8 kcal/mol .

- QSAR modeling : Correlate substituent effects (e.g., methylpiperazine vs. ethylpiperazine) with logP and IC₅₀ values .

- MD simulations : Assess stability of receptor-ligand complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .

Q. Computational Workflow :

Target selection : Prioritize receptors with structural homology to known piperazine targets (e.g., dopamine D₂) .

Ligand preparation : Generate protonation states at physiological pH (e.g., +1 charge for dihydrochloride form) .

Validation : Compare predicted vs. experimental binding affinities using a test set of analogues .

What steps ensure the compound's stability during long-term storage and experimental use?

Q. Methodological Guidance

Q. Stability Data :

| Condition | Degradation Rate (per month) | Major Degradant |

|---|---|---|

| 25°C, 60% RH | 2% | Hydrolyzed acid |

| −20°C, desiccated | <0.1% | None detected |

How do variations in solvent and catalyst affect the stereochemical outcome of the synthesis?

Advanced Research Question

Q. Case Study :

| Solvent | Catalyst | % ee (S-isomer) | Yield |

|---|---|---|---|

| DMF | None | 50% (racemic) | 75% |

| THF | (R)-BINAP | 92% | 68% |

What are the common impurities in this compound, and how are they quantified?

Basic Research Question

Q. Impurity Profile :

| Impurity | Source | Mitigation Strategy |

|---|---|---|

| 4-Methylpiperazine | Incomplete reaction | Extended reaction time |

| Propanoic acid dimer | Hydrolysis | Anhydrous storage conditions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.